molecular formula C14H8BrNO2S2 B11702501 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one

5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11702501
M. Wt: 366.3 g/mol
InChI Key: MERSOXJRJWZSND-KPKJPENVSA-N
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Description

5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a furan and bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-bromo-benzaldehyde with furan-2-carbaldehyde and thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield the corresponding thiazolidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The bromophenyl and furan moieties may facilitate binding to these targets, while the thioxo group can participate in redox reactions, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromo-phenyl)-2-thioxo-thiazolidin-4-one: Lacks the furan moiety, which may affect its biological activity.

    5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one: Lacks the bromine substituent, which can influence its reactivity and binding properties.

Uniqueness

The presence of both the bromophenyl and furan moieties in 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one makes it unique compared to other similar compounds. This combination of functional groups can enhance its biological activity and provide distinct chemical reactivity .

Properties

Molecular Formula

C14H8BrNO2S2

Molecular Weight

366.3 g/mol

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H8BrNO2S2/c15-9-3-1-8(2-4-9)11-6-5-10(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7+

InChI Key

MERSOXJRJWZSND-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Br

Origin of Product

United States

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